2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis-
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Overview
Description
2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- is a chemical compound with the molecular formula C₁₁H₁₆O It is a derivative of naphthalene, characterized by the presence of a hexahydro structure and a methyl group at the 4a position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthol in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve the desired hexahydro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-pressure hydrogenation equipment and advanced catalysts to facilitate the reaction. The final product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The methyl group at the 4a position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of more saturated naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,4a,5,6,7,8-Octahydronaphthalen-2-one
- 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
- 4a,8,8-Trimethyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
Uniqueness
2,7(1H,3H)-Naphthalenedione, hexahydro-4a-methyl-, cis- is unique due to its specific hexahydro structure and the presence of a methyl group at the 4a position. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
13899-23-5 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4a-methyl-3,4,5,6,8,8a-hexahydro-1H-naphthalene-2,7-dione |
InChI |
InChI=1S/C11H16O2/c1-11-4-2-9(12)6-8(11)7-10(13)3-5-11/h8H,2-7H2,1H3 |
InChI Key |
BYAJWGMJDDKYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)CC1CC(=O)CC2 |
Origin of Product |
United States |
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